molecular formula C15H12BrN3O2 B11305204 5-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11305204
M. Wt: 346.18 g/mol
InChI Key: ZJWUFVBXNBHWJG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group, a furan ring, and a pyrazole core, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a bromophenylboronic acid and a suitable catalyst like palladium.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrazole derivative.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Phenyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the furan ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways by modulating the activity of its target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide
  • 3-(4-methylphenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide
  • 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, the bromine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to distinct pharmacological profiles and applications.

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

3-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H12BrN3O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(20)17-9-12-2-1-7-21-12/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

ZJWUFVBXNBHWJG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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